molecular formula C11H19NO3 B6210862 tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1935464-53-1

tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B6210862
CAS RN: 1935464-53-1
M. Wt: 213.3
InChI Key:
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Description

Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate (TBOAC) is a versatile organic compound with a wide range of applications in the field of organic chemistry. It is a cyclic carboxylate ester with a five-membered ring containing two nitrogen atoms. The compound has been studied extensively due to its unique properties and potential applications in the fields of medicinal chemistry, materials science, and catalysis.

Mechanism of Action

The exact mechanism of action of tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids and proteins, which are essential for the growth and replication of cells. Additionally, it has been found to interact with certain cell membrane receptors, which may lead to changes in the cell's metabolism and growth.
Biochemical and Physiological Effects
tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, which can lead to changes in the cell's metabolism and growth. Additionally, it has been found to reduce inflammation in animal models, and to possess antiviral, antifungal, and antibacterial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate for laboratory experiments is its high solubility in organic solvents, which makes it easy to work with and to store. Additionally, it is relatively inexpensive and can be synthesized in a two-step process. However, there are some limitations to using tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate in laboratory experiments, such as its relatively low stability and its potential to react with other compounds.

Future Directions

Future research on tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate could focus on its potential uses in the field of medicinal chemistry, such as its potential as an anticancer or anti-inflammatory agent. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Other potential areas of research include its potential applications in materials science and catalysis, as well as its potential use as a stabilizing agent in the synthesis of other compounds. Finally, research could be conducted to further improve its synthesis method, as well as its stability and solubility.

Synthesis Methods

Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be synthesized in a two-step process. The first step involves the condensation of butyl bromide and ethyl oxalate in the presence of a base catalyst. This reaction produces the intermediate, tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate, which is then reacted with a strong acid such as hydrochloric acid to produce the final product. The reaction can be carried out in a variety of solvents such as dichloromethane, toluene, and dimethylformamide.

Scientific Research Applications

Tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess antiviral, antifungal, and antibacterial properties. Additionally, it has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves the reaction of tert-butyl 2-oxo-2-(oxiran-2-yl)acetate with 1,2-diaminocyclohexane followed by cyclization to form the spirocyclic compound.", "Starting Materials": [ "tert-butyl 2-oxo-2-(oxiran-2-yl)acetate", "1,2-diaminocyclohexane" ], "Reaction": [ "Step 1: tert-butyl 2-oxo-2-(oxiran-2-yl)acetate is reacted with 1,2-diaminocyclohexane in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding imine intermediate.", "Step 2: The imine intermediate is then cyclized by heating to form the spirocyclic compound tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate.", "Step 3: The product can be purified by recrystallization or column chromatography." ] }

CAS RN

1935464-53-1

Product Name

tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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